molecular formula C6H9N3 B1591864 3-Ethylpyrazin-2-amine CAS No. 93035-02-0

3-Ethylpyrazin-2-amine

Cat. No.: B1591864
CAS No.: 93035-02-0
M. Wt: 123.16 g/mol
InChI Key: RFYCVSAKGBHBFO-UHFFFAOYSA-N
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Description

3-Ethylpyrazin-2-amine is a heterocyclic organic compound with the chemical formula C6H9N3 . It is a powder in physical form .


Molecular Structure Analysis

The molecular weight of this compound is 123.16 . The InChI key is provided, which can be used to generate the molecular structure .


Physical and Chemical Properties Analysis

This compound has a melting point of 56-57 degrees Celsius .

Scientific Research Applications

Electrosynthesis and Chemical Reactions

  • Electrosynthesis and Derivative Formation: 3-Ethylpyrazin-2-amine derivatives can be synthesized through electrosynthesis. For instance, 1-ethyl-4-nitro-3-cyanopyrazole can be electrochemically reduced to form derivatives like 1-ethyl-4-amino-3-cyanopyrazole. This process involves varying electroreduction parameters and can yield different compounds depending on the conditions, such as temperature and mediator presence (Mikhal’chenko et al., 2007).

Biochemical and Pharmacological Research

  • Photosystem II Inhibitors: In the study of herbicides, derivatives of this compound, such as triazine compounds, have been investigated for their interaction with Photosystem II in plants. This research provides insights into the mechanisms of herbicide resistance and the molecular interactions in photosynthesis (Pfister et al., 1979).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition: Pyrazole compounds, which can be structurally related to this compound, have shown effectiveness as corrosion inhibitors. Their use in protecting metals like iron in acidic environments is notable, highlighting their potential in industrial applications (Chetouani et al., 2005).

Synthesis and Development of New Pharmaceuticals

  • Drug Development: Derivatives of this compound are involved in the synthesis of new pharmaceutical compounds. For instance, the creation of σ(1) receptor antagonists, which have applications in neurogenic pain treatment, involves compounds structurally similar to this compound (Díaz et al., 2012).

Antimicrobial and Anticancer Research

  • Anticancer and Antimicrobial Activities: Research into novel pharmaceuticals has also involved the synthesis of compounds related to this compound for their potential anticancer and antimicrobial properties. These studies contribute to the development of new therapeutic agents (Gomha et al., 2015).

Safety and Hazards

The safety information for 3-Ethylpyrazin-2-amine indicates a GHS07 pictogram, which represents exclamation mark hazard. The signal word is "Warning" .

Properties

IUPAC Name

3-ethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-6(7)9-4-3-8-5/h3-4H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYCVSAKGBHBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595725
Record name 3-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93035-02-0
Record name 3-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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